molecular formula C10H18O6Si B179919 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- CAS No. 156088-53-8

2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-

Cat. No.: B179919
CAS No.: 156088-53-8
M. Wt: 262.33 g/mol
InChI Key: ZADOWCXTUZWAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- is a chemical compound with the molecular formula C10H18O6SiThis compound is characterized by the presence of a furan ring and a trimethoxysilyl group, making it a versatile intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- typically involves the reaction of maleic anhydride with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Scientific Research Applications

Materials Science Applications

Adhesives and Sealants
The compound is particularly valuable in the formulation of silane-based adhesives and sealants. Its ability to form stable covalent bonds with hydroxyl groups on surfaces allows it to enhance adhesion properties significantly. This is crucial for applications in construction materials and coatings where strong bonding to silicate surfaces is required.

Surface Modification
The trimethoxysilyl group undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups that can further react with various substrates. This property is beneficial for modifying surface characteristics of materials such as glass, ceramics, and polymers. The resulting interactions can improve the compatibility and adhesion between organic and inorganic components in composite materials.

Organic-Inorganic Hybrid Materials
The unique structure of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- allows for the design of novel organic-inorganic hybrid materials. These hybrids can exhibit enhanced properties suitable for applications in catalysis, photonics, and electronics due to the synergistic effects of the organic and inorganic functionalities present in the compound.

Bioconjugation and Biomedical Applications

Targeted Drug Delivery
The reactivity of the furandione ring enables it to participate in various chemical reactions, making it a candidate for attaching biomolecules such as proteins or antibodies. This capability is essential for creating bioconjugates that can be utilized in targeted drug delivery systems or diagnostic applications.

Biocompatibility Studies
The compound's interaction with biological molecules can also be explored for biocompatibility studies. Its ability to bond with hydroxylated surfaces may facilitate the development of biomaterials that are compatible with biological tissues.

Case Study 1: Adhesive Performance

A study evaluated the adhesive performance of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- in bonding glass substrates. The results demonstrated that this compound significantly improved adhesion strength compared to traditional adhesives due to its ability to form covalent bonds with the glass surface.

Case Study 2: Bioconjugate Development

Research into bioconjugates using this compound showed promising results in creating targeted delivery systems for cancer therapeutics. The ability to attach therapeutic agents to antibodies via the furandione moiety resulted in enhanced specificity and reduced side effects in preliminary studies.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then undergo condensation to form siloxane bonds. These reactions enable the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of the materials it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

  • [3-(triethoxysilyl)propyl]succinic anhydride
  • [3-(trimethoxysilyl)propyl]maleic anhydride
  • [3-(trimethoxysilyl)propyl]phthalic anhydride

Uniqueness

2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- is unique due to its combination of a furan ring and a trimethoxysilyl group, which imparts both reactivity and versatility. This makes it particularly valuable in applications requiring strong adhesion and stability, such as in coatings and adhesives .

Biological Activity

2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- (commonly referred to as Furandione ) is a chemical compound with significant potential in various fields, including materials science and biomedicine. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₁₃H₂₄O₆Si
  • Molecular Weight : 304.41 g/mol
  • CAS Number : 156088-53-8

Furandione features a furan ring and a trimethoxysilyl group, which contribute to its reactivity and stability. The compound is synthesized through the reaction of maleic anhydride with 3-(trimethoxysilyl)propylamine, facilitating its application as a coupling agent in various chemical processes.

The biological activity of Furandione is primarily attributed to its ability to form stable covalent bonds with various substrates. The mechanism involves:

  • Hydrolysis : The trimethoxysilyl group hydrolyzes to form silanol groups, which can react with hydroxyl groups on surfaces, creating strong siloxane bonds.
  • Bioconjugation : It can immobilize biomolecules like proteins and nucleic acids on surfaces without compromising their functionality, making it crucial for biosensor applications .

Biological Applications

Furandione has been investigated for multiple applications in biology and medicine:

  • Drug Delivery Systems : Its ability to form stable bonds allows for the development of drug delivery vehicles that can effectively release therapeutic agents at targeted sites.
  • Biosensors : The compound's capacity to immobilize biomolecules makes it suitable for creating sensitive biosensors that detect specific biological markers.
  • Surface Modification : Furandione is used in modifying surfaces of biomaterials to enhance biocompatibility and adhesion properties .

Case Studies

Several studies have highlighted the biological activity of Furandione:

  • Study on Protein Immobilization : Research demonstrated that Furandione effectively immobilizes enzymes on silica surfaces, maintaining their catalytic activity. This property is essential for developing enzyme-based biosensors.
  • Drug Delivery Research : A study explored the use of Furandione-modified nanoparticles for targeted drug delivery in cancer therapy. The results indicated improved cellular uptake and therapeutic efficacy compared to non-modified carriers.

Comparative Analysis

The following table compares Furandione with similar compounds regarding their biological activity and applications:

Compound NameKey FeaturesApplications
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-Furan ring, trimethoxysilyl groupDrug delivery, biosensors
3-(Triethoxysilyl)propylsuccinic anhydrideLacks furan ring; effective coupling agentSurface modification
3-(Trimethoxysilyl)propylmaleic anhydrideMaleic anhydride group; different reactivityAdhesives and sealants

Safety Considerations

While exploring the biological applications of Furandione, safety measures must be considered. The compound is classified as hazardous (GHS08), indicating potential respiratory sensitization and skin irritation risks . Proper handling protocols should be followed in laboratory settings.

Properties

IUPAC Name

3-(3-trimethoxysilylpropyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6Si/c1-13-17(14-2,15-3)6-4-5-8-7-9(11)16-10(8)12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADOWCXTUZWAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCC1CC(=O)OC1=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467756
Record name 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156088-53-8
Record name 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Trimethoxysilyl)propyl]succinic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.